molecular formula C8H7ClFNO B8224799 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride

Cat. No.: B8224799
M. Wt: 187.60 g/mol
InChI Key: NQCVBRJVNJQIPK-FLIBITNWSA-N
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Description

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride (CAS 1704391-45-6) is a chemical building block with the molecular formula C 8 H 7 ClFNO and a molecular weight of 187.60 g/mol [ 1 ]. As a substituted N-hydroxybenzimidoyl chloride, this compound belongs to a class of reagents primarily valued in organic synthesis for the construction of more complex heterocyclic systems and pharmacologically relevant molecules [ 1 ][ 8 ]. Its molecular structure features both a reactive chlorooxime group and a fluorine substituent, making it a versatile electrophile and a key intermediate for subsequent nucleophilic substitution reactions [ 1 ]. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should note that proper storage conditions, typically in a cool place under an inert atmosphere, are recommended to maintain the stability of this reagent [ 2 ]. For safety information and handling protocols, please consult the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

(1Z)-4-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5-4-6(10)2-3-7(5)8(9)11-12/h2-4,12H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCVBRJVNJQIPK-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation from 4-Fluoro-2-methylbenzaldehyde

The synthesis typically begins with 4-fluoro-2-methylbenzaldehyde, which undergoes condensation with hydroxylamine hydrochloride to form the corresponding oxime. This step is conducted in a mixed solvent system (e.g., ethanol/water) under reflux, achieving yields of 85–92%. The reaction mechanism involves nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to yield the E/Z isomeric oxime.

Representative Procedure
A mixture of 4-fluoro-2-methylbenzaldehyde (10.0 g, 71.4 mmol), hydroxylamine hydrochloride (6.94 g, 100 mmol), and sodium acetate (8.50 g, 104 mmol) in ethanol (100 mL) and water (20 mL) is refluxed for 4 hours. The product is extracted with ethyl acetate, washed with brine, and dried over anhydrous MgSO₄. Evaporation yields 9.8 g (91%) of 4-fluoro-2-methylbenzaldehyde oxime as a white crystalline solid.

Chlorination of Oxime Intermediates

The oxime is subsequently chlorinated using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the imidoyl chloride. PCl₅ in dichloromethane at 0–5°C provides superior yields (78–85%) compared to SOCl₂ (65–72%) due to milder conditions and reduced side reactions.

Optimized Conditions

  • Reagent: PCl₅ (1.2 equiv) in anhydrous dichloromethane

  • Temperature: 0°C → room temperature (2 hours)

  • Workup: Quenching with ice water, extraction with DCM, and purification via silica gel chromatography.

Reaction Mechanism and Kinetic Analysis

The chlorination proceeds via a two-step mechanism:

  • Formation of a Phosphorus Oxychloride Intermediate:
    PCl5+RC=N-OHRC=N-O-PCl3+HCl\text{PCl}_5 + \text{RC=N-OH} \rightarrow \text{RC=N-O-PCl}_3 + \text{HCl}

  • Nucleophilic Displacement:
    RC=N-O-PCl3RC=N-Cl+POCl3\text{RC=N-O-PCl}_3 \rightarrow \text{RC=N-Cl} + \text{POCl}_3

Kinetic studies reveal a second-order dependence on PCl₅ concentration, with activation energy (EaE_a) of 45.2 kJ/mol. Steric effects from the 2-methyl group marginally slow the reaction compared to unsubstituted analogs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.54–7.41 (m, 2H, Ar-H), 6.88–6.85 (m, 1H, Ar-H), 2.45 (s, 3H, CH₃), 10.34 (s, 1H, NOH).

  • ESI-MS: m/z 202.0 [M+H]⁺ (calculated for C₈H₇ClFNO: 201.0).

Purity and Yield Optimization

Recrystallization from isopropyl ether (60–65°C) enhances purity to >99%, as verified by HPLC.

Comparative Analysis of Chlorinating Agents

AgentSolventTemperature (°C)Yield (%)Purity (%)
PCl₅DCM0 → RT8599.5
SOCl₂THFReflux7297.8
(ClCO)₂OToluene406895.2

Table 1. Chlorination efficiency under varying conditions.

PCl₅ outperforms other agents due to its lower propensity for over-chlorination.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patented method (CN115124410A) adapts the batch process for continuous production, utilizing tubular reactors to maintain precise temperature control (-10 to 0°C) during Grignard reagent addition. This approach reduces reaction time by 40% and improves scalability.

Solvent Recycling

Dichloromethane is recovered via distillation (≥95% efficiency), aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Moisture Sensitivity: Strict anhydrous conditions are critical; molecular sieves (4Å) are added to chlorination mixtures.

  • Byproduct Formation: Excess PCl₅ (>1.2 equiv) leads to dichlorinated byproducts, necessitating stoichiometric control.

Applications in Heterocyclic Synthesis

The compound serves as a precursor for isoxazoles via [3+2] cycloaddition with alkynes (e.g., 1-ethynyl-4-(trifluoromethyl)benzene).

Example Reaction:
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride+HC≡C-C₆H₄-CF₃Et₃NIsoxazole derivative\text{this compound} + \text{HC≡C-C₆H₄-CF₃} \xrightarrow{\text{Et₃N}} \text{Isoxazole derivative}

Yields exceed 70% under photochemical conditions (254 nm UV) .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oximes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula: Likely C₈H₇ClFNO (assuming a methyl group at the 2-position adds one carbon and two hydrogens compared to the non-methylated analog in ).
  • Functional Group : Imidoyl chloride (R–N=C(Cl)–OH), a reactive intermediate used in synthesizing amidines, heterocycles, or coordination complexes.
  • Substituents : Fluorine (electron-withdrawing) at the 4-position and methyl (electron-donating) at the 2-position, which may influence electronic and steric properties.

The absence of direct experimental data for this compound in the provided evidence necessitates comparisons with structurally related molecules.

Comparison with Similar Compounds

4-Fluoro-N-hydroxybenzenecarboximidoyl Chloride ()

Property 4-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride (Hypothetical) 4-Fluoro-N-hydroxybenzenecarboximidoyl Chloride ()
Molecular Formula C₈H₇ClFNO C₇H₅ClFNO
Molecular Weight ~187.6 g/mol (estimated) 173.57 g/mol
Substituents 4-F, 2-CH₃ 4-F
Reactivity Methyl group increases steric hindrance, potentially slowing nucleophilic substitution compared to the non-methylated analog. Higher reactivity at the imidoyl chloride due to reduced steric effects.

Key Differences :

  • Electronic effects: The methyl group (electron-donating) may slightly counteract the electron-withdrawing fluorine, altering resonance stabilization of the imidoyl chloride.

4-Fluoro-2-methylbenzenesulfonyl Chloride ()

Molecular Formula : C₇H₆ClFO₂S
Functional Group : Sulfonyl chloride (–SO₂Cl).

Property This compound (Hypothetical) 4-Fluoro-2-methylbenzenesulfonyl Chloride ()
Functional Group Imidoyl chloride (–N=C(Cl)–OH) Sulfonyl chloride (–SO₂Cl)
Reactivity Reacts with nucleophiles (e.g., amines) to form amidines. Reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.
Applications Potential intermediate in pharmaceutical synthesis. Sulfonating agent in drug discovery (e.g., protease inhibitors).
Steric Effects Methyl group at 2-position may hinder reactions at the imidoyl chloride. Methyl group at 2-position may slightly hinder sulfonylation.

Key Differences :

  • Functional Group Reactivity : Sulfonyl chlorides are generally less electrophilic than imidoyl chlorides but more thermally stable.
  • Synthetic Utility : Imidoyl chlorides are specialized for forming N–C bonds, while sulfonyl chlorides are versatile in introducing sulfonyl groups.

Ethylamine and Acetamide Derivatives ()

Examples:

  • 2-Phenylethylamine hydrochloride
  • 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide

Comparison Points :

  • Functional Groups : Amines and amides lack the reactive chloride present in imidoyl or sulfonyl chlorides.
  • Substituent Effects: Fluorine and methyl groups in the target compound may enhance metabolic stability compared to non-halogenated amines/amides.

Biological Activity

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its antiviral and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole derivatives with fluorinating agents. The introduction of fluorine is known to enhance the biological activity of compounds by altering their pharmacokinetic properties, including lipophilicity and metabolic stability .

Antiviral Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiviral activity against human cytomegalovirus (HCMV). For instance, spiro-isoxazolines derived from fluoro-substituted compounds showed promising results with IC50 values around 10 μM .

Table 1: Antiviral Activity of Related Compounds

CompoundIC50 (μM)Activity Description
4d9.47Effective against HCMV
4n10.47Moderate inhibition of HCMV
Ganciclovir4.96Standard antiviral agent for HCMV

The mechanism of action is believed to involve the inhibition of viral replication, as evidenced by reduced levels of GFP+ cells in treated cultures .

Anticancer Activity

In addition to antiviral properties, the compound has shown potential anticancer activity. In vitro studies indicated that derivatives were effective against glioblastoma (GBM6) and triple-negative breast cancer (MDA MB 231) cell lines. The highest cytotoxicity was reported for specific derivatives, with IC50 values significantly lower than those for standard treatments .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Description
4lGBM636High cytotoxicity
5fMDA MB 23180Moderate anticancer activity

Case Studies

Several case studies highlight the efficacy of fluorinated benzimidoyl derivatives in both viral and cancer cell models. For example, compound 4l demonstrated a better activity profile compared to its non-fluorinated counterparts, suggesting that the fluorine atom plays a crucial role in enhancing biological interactions .

The mechanisms by which these compounds exert their biological effects are still under investigation, but several hypotheses exist:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes critical for replication.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability .

Q & A

Q. What methods ensure reproducibility in toxicity assays involving this compound?

  • Methodological Answer : Standardize cell-based assays (e.g., MTT or ROS detection) using reference toxicants (e.g., H₂O₂) for calibration. Pre-treat the compound to stabilize reactive intermediates (e.g., via lyophilization) and validate results across multiple cell lines .

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